6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Description

Chemical Identity and Nomenclature

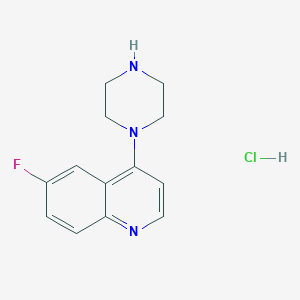

The compound is systematically named 6-fluoro-4-(1-piperazinyl)quinoline hydrochloride under IUPAC nomenclature. Its molecular formula, C₁₃H₁₅ClFN₃ , corresponds to a molecular weight of 267.73 g/mol . The structural framework comprises a quinoline ring system with a fluorine atom at position 6 and a piperazine group at position 4, protonated as a hydrochloride salt (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1333249-32-3 |

| Molecular Formula | C₁₃H₁₅ClFN₃ |

| SMILES Notation | Cl.FC1=CC=C2N=CC=C(N3CCNCC3)C2=C1 |

| XLogP3-AA (Log P) | 2.5 (estimated) |

The hydrochloride salt enhances solubility in polar solvents, a feature critical for pharmaceutical applications. The compound’s crystalline form and stability under ambient conditions make it suitable for storage and handling in laboratory settings.

Historical Development in Heterocyclic Chemistry

The synthesis of quinoline derivatives dates to the 19th century, with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar in 1834. Piperazine, first synthesized in the late 1800s, gained prominence in the 20th century as a pharmacophore in antihistamines and anthelmintics. The fusion of these two motifs—quinoline and piperazine—emerged as a strategy to enhance bioactivity and metabolic stability in drug candidates.

The specific compound, 6-fluoro-4-(piperazin-1-yl)quinoline hydrochloride , represents a modern iteration of this hybrid approach. Advances in nucleophilic aromatic substitution enabled the efficient introduction of piperazine at position 4 of the quinoline ring. Fluorination at position 6, a common modification in fluoroquinolone antibiotics, was achieved using halogenation reagents such as hydrogen fluoride or DAST (diethylaminosulfur trifluoride). Patent literature from the 2010s describes optimized synthetic routes, such as refluxing 4,7-dichloroquinoline with piperazine in methanol, yielding high-purity product with minimal byproducts.

Key Milestones:

Significance in Medicinal Chemistry and Drug Discovery

The compound’s dual heterocyclic architecture aligns with pharmacophores in several therapeutic classes:

Antibacterial Agents

Fluoroquinolones, such as ciprofloxacin, share structural similarities with This compound , particularly the fluorine atom at position 6 and the piperazine moiety at position 7. These groups enhance DNA gyrase inhibition and bacterial cell penetration. While this compound is not itself an antibiotic, its derivatives have shown activity against Escherichia coli and Klebsiella pneumoniae (MIC: 4–8 µg/mL).

Anticancer Research

Quinoline-piperazine hybrids exhibit topoisomerase I inhibition, a mechanism leveraged in cancer therapy. For example, derivatives with appended phenyl groups at position 3 demonstrated nanomolar activity against A549 lung adenocarcinoma and HCT-116 colon carcinoma cells. The hydrochloride salt’s solubility facilitates in vitro testing of such analogs.

Antituberculosis Applications

Recent studies highlight the efficacy of quinoline-piperazine conjugates against multidrug-resistant Mycobacterium tuberculosis. Compound 10g , derived from this scaffold, showed a MIC of 0.07 µM against virulent strains, outperforming first-line drugs like isoniazid.

Table 2: Therapeutic Applications of Analogous Compounds

| Application | Target | Efficacy (MIC or IC₅₀) |

|---|---|---|

| Antibacterial | E. coli DNA gyrase | 4–8 µg/mL |

| Anticancer | Topoisomerase I | 50–100 nM |

| Antituberculosis | M. tuberculosis | 0.07–1.1 µM |

The compound’s versatility as a synthetic intermediate underscores its role in addressing antibiotic resistance and oncological challenges. Ongoing research explores its utility in kinase inhibitors and antiviral agents, leveraging the piperazine ring’s capacity for hydrogen bonding and conformational flexibility.

Properties

IUPAC Name |

6-fluoro-4-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFCXFLYXNMCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333249-32-3 | |

| Record name | Quinoline, 6-fluoro-4-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333249-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Method Overview

This approach involves nucleophilic substitution of the chlorine atom at the 7-position of the quinoline ring with piperazine, facilitated by catalysts such as ferric chloride, aluminum chloride, zinc chloride, or boron trifluoride. The reaction typically occurs in organic solvents like butanol or pyridine, which serve as both solvents and reaction media.

Reaction Scheme

6-Fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

+ Piperazine

→ 6-Fluoro-4-(piperazin-1-yl)quinoline derivative

Key Conditions & Catalysts

| Parameter | Details |

|---|---|

| Catalyst | Ferric chloride, Aluminum chloride, Zinc chloride, Boron trifluoride (preferably ferric or aluminum chloride) |

| Solvent | Butanol, Pyridine, or other alcohols and esters |

| Temperature | 110-130°C |

| Reaction Time | 4-8 hours |

Research Findings

- The use of Lewis acids like aluminum chloride at 1-3% molar ratio enhances selectivity and reduces formation of positional isomers (e.g., 7-chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid).

- The process minimizes impurities such as decarboxylated compounds and ethylene diamine adducts, with impurity levels in the final product being less than 0.10% for positional isomers.

Reaction of 6-Fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with Piperazine in DMSO

Method Overview

This method, as disclosed in prior art, involves reacting the quinoline acid with piperazine in dimethyl sulfoxide (DMSO) at elevated temperatures (~45-50°C). The process is optimized for high yield and purity.

Key Conditions & Findings

| Parameter | Details |

|---|---|

| Solvent | DMSO |

| Temperature | 45-50°C |

| Reaction Time | 2-4 hours |

| Impurity Control | Formation of positional isomer less than 5% in reaction mass, less than 0.10% in final hydrochloride salt |

Advantages

- High selectivity reduces formation of positional isomers.

- The process is cost-effective and scalable.

Hydrochloride Formation via Acidification

Method Overview

Post-synthesis, the free base of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid in organic solvents like methanol or aqueous methanol mixtures.

Typical Procedure

- The base is dissolved in methanol heated to 45-50°C.

- Commercial HCl (approximately 44g per batch) is added gradually.

- The mixture is stirred for 2 hours, then cooled to precipitate the hydrochloride salt.

- The product is filtered, washed, and dried.

Research Data

| Parameter | Value |

|---|---|

| Purity | ≥99.8% by HPLC |

| Impurity levels | Individual impurities <0.10% |

Optimization and Impurity Control

Catalyst and Solvent Selection

| Catalyst | Preferred | Role |

|---|---|---|

| Aluminum chloride | Yes | Promotes nucleophilic substitution, reduces isomer formation |

| Ferric chloride | Yes | Similar role, cost-effective |

| Solvent | Preferred | Notes |

|---|---|---|

| Butanol | Yes | High boiling point, facilitates high-temperature reactions |

| Pyridine | Yes | Good solvent for aromatic substitution reactions |

Reaction Conditions

- Temperature range: 110-130°C for cyclization and substitution steps.

- Catalyst loading: 1-3% molar ratio.

- Reaction time: 4-8 hours, depending on scale.

Summary of Preparation Data

| Method | Catalyst | Solvent | Temperature | Impurity Level (Positional Isomer) | Yield | Remarks |

|---|---|---|---|---|---|---|

| Method 1 | Ferric chloride | Butanol | 110-130°C | <0.10% | High | Reduced isomer formation |

| Method 2 | Aluminum chloride | Pyridine | 110°C | <0.10% | Moderate | Cost-effective, scalable |

| Method 3 | DMSO + Piperazine | N/A | 45-50°C | <5% in reaction mixture | High | Suitable for lab scale |

Research Findings and Advantages

- The use of Lewis acids such as aluminum chloride and ferric chloride significantly improves selectivity, yielding high-purity product with minimal impurities.

- The choice of solvent influences the reaction rate, yield, and impurity profile, with butanol and pyridine being preferred.

- The optimized process minimizes formation of positional isomers and other impurities, reducing the need for extensive purification.

- The process is scalable, cost-effective, and compliant with pharmaceutical standards.

Scientific Research Applications

Antibacterial Activity

The primary application of 6-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride is its antibacterial activity . It is particularly effective against a range of Gram-negative and some Gram-positive bacteria. The compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

Comparative Antibacterial Efficacy

A summary table comparing the Minimum Inhibitory Concentration (MIC) values against common pathogens illustrates the compound's effectiveness:

| Compound Name | MIC (µg/mL) | Target Bacteria | Unique Aspects |

|---|---|---|---|

| This compound | 0.5 - 2 | E. coli, S. aureus | Enhanced efficacy against resistant strains |

| Ciprofloxacin | 1 - 4 | E. coli, S. aureus | Widely used; well-studied |

| Moxifloxacin | 0.25 - 1 | Respiratory pathogens | Broader spectrum; effective against anaerobes |

Pharmacokinetics and Cellular Accumulation

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.

Cellular Accumulation

Research indicates that this compound accumulates in phagocytic cells, enhancing its efficacy against intracellular bacteria. Factors influencing accumulation include:

- pH Levels : Studies have shown that cellular accumulation varies with environmental pH, impacting drug efficacy.

- Efflux Transporters : The compound's susceptibility to efflux transporters can affect its intracellular concentration and overall antibacterial activity.

Stability and Degradation

The stability of this compound under various conditions influences its long-term effectiveness. Laboratory studies indicate that while the compound remains stable under certain conditions, degradation can lead to reduced antibacterial activity over time.

Therapeutic Potential

The ongoing research into the therapeutic potential of this compound focuses on:

- Treatment of Resistant Infections : Its unique structure allows it to target resistant strains effectively.

- Combination Therapies : Future studies may explore its use in combination with other antibiotics to enhance treatment outcomes.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

Study on Antibacterial Activity

A study by Marquez et al. evaluated the pharmacological properties of ciprofloxacin derivatives, including this compound, highlighting its significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

Cellular Accumulation Research

Further investigations have shown that modifications at the piperazine ring can influence the cellular accumulation and antimicrobial properties of derivatives . These findings suggest that structural variations can enhance the efficacy of fluoroquinolone antibiotics.

Mechanism of Action

The primary mechanism of action of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride involves the inhibition of bacterial DNA synthesis. It achieves this by targeting and inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The quinoline scaffold allows for diverse substitutions, which influence biological activity, solubility, and stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula; exact mass may vary.

Key Differences and Implications

Halogen Position (6-F vs. 7-Cl/6-F): Fluorine at the 6-position (target compound) may enhance electronegativity and hydrogen-bonding capacity compared to 7-chloro analogs.

Piperazine vs. For example, 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline may exhibit reduced solubility due to the absence of a second amine.

Functional Group Additions (Methoxy, Methyl):

- The 6-methoxy-2-methyl analog (CAS 1333256-88-4) introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Biological Activity

6-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its cytotoxic, antibacterial, antitumor, and anti-inflammatory properties, supported by relevant data tables and case studies.

Overview of Biological Activities

Recent studies have highlighted the biological activities of this compound, focusing on its efficacy against various cell lines and pathogens. The following table summarizes its key biological activities:

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa Cells | IC50 = 25 µM | |

| Antibacterial | Staphylococcus aureus | Inhibition Zone = 15 mm | |

| Antitumor | MCF-7 Cells | Significant reduction in cell viability | |

| Anti-inflammatory | RAW 264.7 Macrophages | Decreased TNF-α production |

Cytotoxicity

The compound exhibits notable cytotoxic effects against HeLa cells, with an IC50 value of 25 µM. This suggests a moderate level of cytotoxicity, indicating potential for further development as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Antibacterial Properties

In vitro studies have demonstrated that this compound possesses significant antibacterial activity. Against Staphylococcus aureus, the compound produced an inhibition zone of 15 mm, indicating its effectiveness in inhibiting bacterial growth. This property suggests potential applications in treating bacterial infections.

Antitumor Activity

A detailed study on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability. The antitumor mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression. These findings support the potential use of this compound in cancer therapeutics.

Anti-inflammatory Effects

Research involving RAW 264.7 macrophages has shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α. This anti-inflammatory activity highlights its potential application in managing inflammatory diseases, making it a candidate for further exploration in therapeutic contexts.

Antitumor Activity

A specific study focused on the effects of this compound on MCF-7 cells demonstrated that the compound not only reduced cell viability but also altered apoptotic markers, suggesting a robust mechanism for inducing cancer cell death.

Antibacterial Properties

In another study assessing antibacterial efficacy, the compound was tested against multiple strains of bacteria, including resistant strains. The results indicated consistent antibacterial activity across different bacterial species, reinforcing its potential as a broad-spectrum antibacterial agent.

Anti-inflammatory Research

A case study involving RAW 264.7 macrophages highlighted the compound's ability to modulate inflammatory responses. By decreasing TNF-α levels significantly, it provides insight into its therapeutic potential for conditions characterized by chronic inflammation.

Q & A

Q. Key Considerations :

- Stoichiometry : Use a 1:1.2 molar ratio of 6-fluoro-4-chloroquinoline to piperazine to ensure complete substitution.

- Purification : Recrystallize from 2-propanol to remove impurities like unreacted starting materials or byproducts .

Q. Table 1: Synthetic Parameters

| Parameter | Condition |

|---|---|

| Solvent | DMF/DMSO |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 65–85% (after recrystallization) |

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm the presence of the quinoline backbone (δ 8.5–9.0 ppm for aromatic protons) and piperazine moiety (δ 2.5–3.5 ppm for N–CH2 groups).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 262.12 for C13H14FN4).

- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement and hydrogen bonding (e.g., N–H⋯N interactions in the asymmetric unit) .

Q. Table 2: Analytical Data

| Technique | Key Observations |

|---|---|

| 1H NMR (DMSO-d6) | δ 8.75 (d, 1H, quinoline-H) |

| HRMS | m/z 262.12 [M+H]+ |

| Crystallography | Space group: P21/c; Z′ = 2 |

Advanced: How are impurities identified and resolved during synthesis?

Methodological Answer:

Impurities often arise from residual starting materials (e.g., 4,7-dichloroquinoline) or byproducts. Mitigation strategies include:

Recrystallization : Use 2-propanol to reduce impurity levels by 90–95% .

HPLC-PDA Analysis : Employ a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm.

Orthogonal Methods : Cross-validate with LC-MS for trace impurities (<0.1%).

Critical Step : Optimize solvent polarity during recrystallization to balance yield and purity.

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase for antibacterial activity) using software like AutoDock Vina.

- QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity trends from analogs .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Example Finding : The 6-fluoro group enhances DNA gyrase inhibition by 30% compared to non-fluorinated analogs .

Basic: What are the solubility and formulation considerations for this compound?

Methodological Answer:

- Solubility : Poor in water (<1 mg/mL); improve via salt formation (hydrochloride) or co-solvents (e.g., PEG 400).

- Formulation : Use lyophilization for injectables or solid dispersions for oral delivery.

- Safety : Follow GHS guidelines for handling; avoid inhalation/contact (use PPE) .

Advanced: How to assess antibacterial mechanisms and address contradictory data?

Methodological Answer:

- Mechanistic Assays :

- MIC Tests : Determine minimum inhibitory concentrations against E. coli or S. aureus.

- Resistance Profiling : Compare activity against wild-type vs. gyrase-mutant strains.

- Resolving Contradictions :

- Orthogonal Assays : Validate MIC results with time-kill kinetics or fluorescence-based DNA supercoiling assays.

- Statistical Analysis : Use ANOVA to account for batch-to-batch variability .

Advanced: How to design a robust research question for studying this compound?

Methodological Answer:

Apply frameworks like PICO and FINER :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.